molecular formula C20H25N3O3 B6767776 N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-carboxamide

N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-carboxamide

Cat. No.: B6767776
M. Wt: 355.4 g/mol
InChI Key: LTNHQUGOPPHNKR-UHFFFAOYSA-N
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Description

N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide is a complex organic compound that features a unique spiro structure

Properties

IUPAC Name

N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-4-17(18-13(2)22-26-14(18)3)21-19(24)23-10-9-20(12-23)16-8-6-5-7-15(16)11-25-20/h5-8,17H,4,9-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNHQUGOPPHNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(ON=C1C)C)NC(=O)N2CCC3(C2)C4=CC=CC=C4CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide typically involves multi-step organic reactions The initial step often includes the formation of the oxazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditionsCommon reagents used in these reactions include strong acids or bases, oxidizing agents, and various catalysts to facilitate the cyclization and coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like LiAlH4 or NaBH4, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro compounds and derivatives of oxazole, benzofuran, and pyrrolidine. Examples include:

Uniqueness

N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide is unique due to its specific combination of structural features, including the spiro junction, the oxazole ring, and the benzofuran and pyrrolidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

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